
2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate is a highly specialized chemical used in various fields of scientific research. This molecule, with its complex structure, incorporates features from several chemical families, making it particularly versatile and effective in its applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate typically involves multiple steps:
Preparation of Intermediates: The first step involves preparing the key intermediates. For instance, 3,5-dimethoxybenzyl alcohol can be converted to its bromide derivative using HBr in acetic acid.
Formation of Piperidine Derivative: This intermediate is then reacted with piperidine to form 4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine under basic conditions.
Acetylation Step: The piperidine derivative is acetylated with N-(4-methylthiazol-2-yl)acetyl chloride in the presence of a base like triethylamine.
Oxalate Formation: The final step involves treating the resulting compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. This involves using high-efficiency reactors, purification systems like recrystallization and chromatography, and continuous monitoring of reaction conditions to avoid by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Under oxidative conditions, the dimethoxybenzyl group can undergo demethylation, forming hydroxy derivatives.
Reduction: The thiazole ring is stable under most reducing conditions, though extreme conditions may reduce the ring.
Substitution: The piperidine nitrogen can undergo various substitution reactions, potentially forming quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2 in acidic or basic medium.
Reduction: LiAlH4, NaBH4 in inert solvents like THF.
Substitution: Alkyl halides or sulfonates under nucleophilic conditions.
Major Products
Oxidation: Formation of hydroxy derivatives or quinones.
Reduction: Reduced piperidine derivatives.
Substitution: Quaternary ammonium compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for more complex molecules. Its diverse functional groups allow for various chemical modifications.
Biology
In biological research, it is often employed as a ligand in receptor studies. Its unique structure allows it to interact specifically with certain biological targets.
Medicine
Medically, it serves as a prototype for developing new pharmacological agents. Its ability to interact with multiple biological targets makes it valuable in drug discovery.
Industry
In the industrial sector, this compound finds use in the synthesis of specialty chemicals, intermediates for pharmaceuticals, and advanced materials.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Binding to Receptors: It interacts with specific receptors on cell surfaces, altering cell signaling pathways.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Molecular Pathways: It affects pathways like the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
2-(4-(((3,5-Dichlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
2-(4-(((3,5-Dimethylbenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
Our compound stands out due to the presence of the dimethoxybenzyl group, which enhances its reactivity and specificity in biological systems.
Each similar compound has distinct properties, but the dimethoxy group offers unique reactivity and interaction potential, making it a preferred choice in certain applications.
Properties
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S.C2H2O4/c1-15-14-29-21(22-15)23-20(25)11-24-6-4-16(5-7-24)12-28-13-17-8-18(26-2)10-19(9-17)27-3;3-1(4)2(5)6/h8-10,14,16H,4-7,11-13H2,1-3H3,(H,22,23,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGIONJQCHHQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2568692.png)
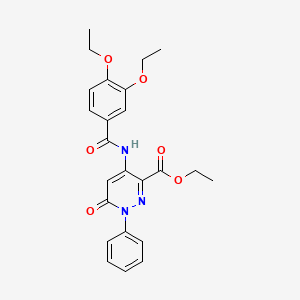
![2-(benzylsulfanyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2568695.png)
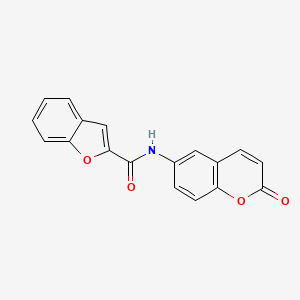
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2568699.png)

![3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B2568703.png)
![N-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide](/img/structure/B2568705.png)
![3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2568706.png)
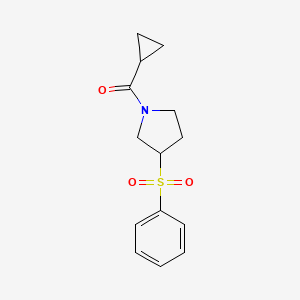
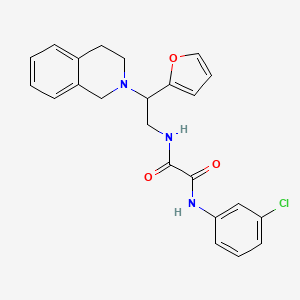
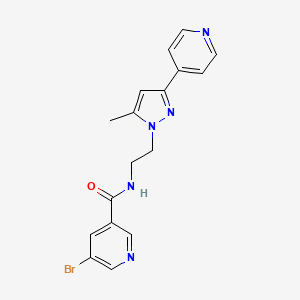
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2568711.png)

